3-Methylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
3-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyridine-2-carboxylic acid with hydrochloric acid, followed by cyclization and reduction steps . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that can be further modified to produce active pharmaceutical ingredients. The pathways involved often include enzyme-mediated reactions that convert the compound into its active form .
Comparison with Similar Compounds
Similar Compounds
2-Methylpiperidine-3-carboxylic acid hydrochloride: Similar in structure but with a different position of the methyl group.
3-Methylpyridine-2-carboxylic acid:
Uniqueness
3-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
InChI Key |
ZRDPTHZAEZSISM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C(=O)O.Cl |
Origin of Product |
United States |
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